Episyringaresinol
CAS No.: 51152-20-6
Cat. No.: VC20862252
Molecular Formula: C22H26O8
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51152-20-6 |
|---|---|
| Molecular Formula | C22H26O8 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
| Standard InChI | InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 |
| Standard InChI Key | KOWMJRJXZMEZLD-GKHNXXNSSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |
| SMILES | COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
| Appearance | Powder |
Introduction
Chemical Identity and Structural Characteristics
Episyringaresinol features a tetrahydrofurofuran core with two syringyl groups attached at specific positions. The molecular formula of episyringaresinol is C₂₂H₂₆O₈ with a molecular weight of 418.44 g/mol . The compound is characterized by its furofuran skeleton, which consists of two tetrahydrofuran rings fused together, with two syringyl (4-hydroxy-3,5-dimethoxyphenyl) groups attached at positions 1 and 4 of the furofuran structure.
The full chemical name of episyringaresinol is 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol, which reflects its precise stereochemical configuration . This structural arrangement gives episyringaresinol distinct physical and chemical properties that differentiate it from other lignans with similar molecular frameworks.
Stereochemistry and Isomers
Episyringaresinol exists in different stereoisomeric forms, primarily differentiated as (+)-episyringaresinol (CAS: 51152-20-6) and (-)-episyringaresinol (CAS: 6216-82-6) . These isomers have identical molecular formulas but differ in their three-dimensional arrangement, resulting in distinct optical activities and potentially different biological properties. The stereochemistry at positions 1, 3a, 4, and 6a of the tetrahydrofurofuran skeleton determines the specific isomer, with the "epi" prefix indicating a specific stereochemical configuration that distinguishes it from the related compound syringaresinol .
Physical and Chemical Properties
Episyringaresinol typically appears as a white to off-white solid under standard conditions . Its physical properties make it relatively stable under normal laboratory storage conditions, particularly when protected from moisture and light.
Physical Constants
The following table summarizes the key physical and chemical properties of episyringaresinol:
These physical parameters indicate that episyringaresinol is a high-boiling point compound with relatively low lipophilicity (LogP of 0.71), suggesting moderate water solubility compared to other more lipophilic lignans .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for identifying and characterizing episyringaresinol. Key NMR signals for episyringaresinol include characteristic chemical shifts for the furofuran core and the syringyl moieties . According to research data, the furofuran core of episyringaresinol shows distinctive signals, with specific carbon-hydrogen correlations that help distinguish it from structural isomers .
Natural Sources and Occurrence
Episyringaresinol has been isolated from several plant species, demonstrating its widespread presence in the plant kingdom. Notable plant sources include:
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Kalimeris indica - The compound was isolated and characterized from this plant, contributing to its phytochemical profile .
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Annona cherimola - Episyringaresinol has been reported as a constituent of this tropical fruit plant .
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Selaginella doederleinii - This fern species contains episyringaresinol among its bioactive components .
These natural sources suggest that episyringaresinol may play ecological roles in these plants, potentially contributing to defense mechanisms against herbivores or pathogens, or serving other physiological functions within the plant tissues.
Research Applications and Experimental Uses
Episyringaresinol serves primarily as a research compound in phytochemical investigations and bioactivity studies. Its applications include:
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Reference standard in analytical chemistry for identifying and quantifying lignans in plant extracts
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Tool in structure-activity relationship studies of lignans
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Potential lead compound for drug discovery, particularly for neurological applications
For research applications, episyringaresinol is typically stored at 4°C in sealed containers, protected from moisture and light . For long-term storage, lower temperatures (-20°C for up to one month, -80°C for up to six months) are recommended when the compound is in solution .
Solubility and Preparation for Biological Assays
For experimental use, episyringaresinol can be dissolved in appropriate solvents based on the specific requirements of the biological assay. Researchers are advised to prepare stock solutions carefully, avoiding repeated freezing and thawing cycles that might compromise the compound's integrity . Specific concentrations can be prepared according to the following guidelines:
| Desired Concentration | Amount of Episyringaresinol |
|---|---|
| 1 mM | 2.3898 mL (1 mg), 11.9492 mL (5 mg), 23.8985 mL (10 mg) |
| 5 mM | 0.4780 mL (1 mg), 2.3898 mL (5 mg), 4.7797 mL (10 mg) |
| 10 mM | 0.2390 mL (1 mg), 1.1949 mL (5 mg), 2.3898 mL (10 mg) |
These preparation guidelines facilitate standardized research approaches when working with episyringaresinol in laboratory settings .
Analytical Methods for Identification
Various analytical techniques are employed to identify and characterize episyringaresinol in research settings:
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High-Performance Liquid Chromatography (HPLC) - Used for purity determination, with high-purity standards (>99%) available for research purposes .
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Mass Spectrometry (MS) - Provides molecular weight confirmation and structural information .
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Nuclear Magnetic Resonance (NMR) Spectroscopy - Offers detailed structural elucidation, particularly for distinguishing between different stereoisomers of episyringaresinol .
These analytical methods are essential for ensuring the identity and purity of episyringaresinol in research applications, contributing to the reliability and reproducibility of experimental results.
Related Compounds and Derivatives
Episyringaresinol belongs to a family of structurally related lignans that share similar core structures but differ in stereochemical configuration or functional group substitution:
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Syringaresinol - The parent compound, differing from episyringaresinol in stereochemical configuration .
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Dia-syringaresinol - Another stereoisomer with distinct spatial arrangement .
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Episyringaresinol 4'-O-β-D-glucopyranoside - A glycosylated derivative with additional sugar moiety, having a molecular weight of 580.58 g/mol and formula C₂₈H₃₆O₁₃ .
These related compounds form a structural family that has attracted research interest in natural products chemistry and medicinal plant investigations.
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